CGP11952
Description
Classification and Chemical Class of CGP11952
This compound is characterized chemically as a triazolyl-Benzaphenon medchemexpress.commedchemexpress.comglpbio.com. This structural description indicates the presence of both a triazole ring and a benzophenone (B1666685) moiety within its molecular architecture. Functionally, this compound is noted for its pharmacological actions that resemble those of benzodiazepines medchemexpress.commedchemexpress.comglpbio.com. Benzodiazepines are a class of psychoactive substances defined by a core chemical structure comprising the fusion of a benzene (B151609) ring and a diazepine (B8756704) ring medchemexpress.com. This compound is often referred to as an experimental benzodiazepine (B76468) derivative medchemexpress.commedchemexpress.commedchemexpress.com. Chemically, it is also identified as a 1H-1,2,4-Triazole-3-carboxamide chem960.com. This classification places this compound within a group of compounds investigated for their potential interactions with CNS targets, particularly receptors associated with inhibitory neurotransmission.
Historical Context of this compound in Benzodiazepine Research
The historical context of this compound research is closely tied to the broader investigation of benzodiazepines and their effects on the CNS. As an experimental benzodiazepine derivative, this compound was studied to elucidate the pharmacological profiles of compounds within this class medchemexpress.commedchemexpress.commedchemexpress.com. Early research involving this compound included its assessment in clinical trials, such as those involving patients with epilepsy medchemexpress.comresearchgate.net. These studies often utilized electroencephalography (EEG) as a method for evaluating the effects of antiepileptic drugs and related experimental compounds on brain activity researchgate.netresearchgate.netresearchgate.net.
Comparative studies were conducted to assess the cognitive impact of this compound relative to other established benzodiazepines. For instance, research explored its effects on cognitive functions in patients with epilepsy, noting particular outcomes concerning memory consolidation medchemexpress.com. Furthermore, observations regarding EEG changes upon withdrawal of this compound in a trial underscored its neurophysiological influence and contributed to the understanding of the dynamics associated with discontinuing such compounds researchgate.net.
Significance of this compound as a Research Probe in Central Nervous System Studies
This compound has held significance as a research probe in CNS studies due to its pharmacological resemblance to benzodiazepines and its use in experimental investigations of neurophysiological and cognitive effects. Its application in studies involving patients with epilepsy allowed researchers to examine its impact on brain electrical activity and cognitive performance medchemexpress.comresearchgate.net.
Research findings have highlighted specific effects of this compound on cognitive processing. One study indicated positive effects on aspects such as information processing speed, perceptual sensitivity, and the preciseness of responses medchemexpress.com. Conversely, negative effects on reaction time were also noted in some assessments medchemexpress.com. A particularly striking finding from comparative studies was the observation of less negative effects on memory consolidation under the influence of this compound when compared to other benzodiazepines medchemexpress.com.
Furthermore, the monitoring of EEG changes during this compound administration and withdrawal provided valuable data for understanding its influence on neuronal activity patterns researchgate.net. The reported increase in the frequency of epileptiform discharges and seizures upon withdrawal in one study illustrates its utility in probing the neuroadaptations that can occur with compounds affecting GABAergic systems researchgate.net. This compound's association with GABA receptor research further emphasizes its role as a tool for investigating the chief inhibitory neurotransmitter system in the vertebrate CNS medchemexpress.comglpbio.commedchemexpress.comglpbio.com.
The research findings on this compound's effects on cognitive functions and EEG activity can be summarized as follows:
| Cognitive Parameter | Effect of this compound | Source |
| Information Processing Speed | Positive effect | medchemexpress.com |
| Perceptual Sensitivity | Positive effect | medchemexpress.com |
| Preciseness of Responses | Positive effect | medchemexpress.com |
| Reaction Time | Negative effect (less clear in some studies) | medchemexpress.com |
| Memory Consolidation | Less negative effect compared to other benzodiazepines | medchemexpress.com |
| Neurophysiological Observation (EEG) | Context | Finding | Source |
| Epileptiform Discharges/Seizures | Upon withdrawal in an AED trial | Increase in frequency | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-5-[(dimethylamino)methyl]-N-ethyl-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N5O2/c1-4-24-21(30)20-25-18(12-27(2)3)28(26-20)17-10-9-13(22)11-15(17)19(29)14-7-5-6-8-16(14)23/h5-11H,4,12H2,1-3H3,(H,24,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQLQRRQIHFEOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NN(C(=N1)CN(C)C)C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214271 | |
| Record name | Cgp 11952 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64078-09-7 | |
| Record name | Cgp 11952 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064078097 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cgp 11952 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50214271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CGP-11952 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV230G3U1Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Pharmacology of Cgp11952
Neurotransmitter System Modulation
The primary effect of benzodiazepines on neurotransmitter systems is the potentiation of GABAergic inhibition. By enhancing the action of GABA, the main inhibitory neurotransmitter in the brain, benzodiazepines lead to a widespread reduction in neuronal excitability.
This enhancement of GABAergic tone can indirectly influence other neurotransmitter systems. For example, GABAergic interneurons regulate the activity of dopaminergic, serotonergic, and noradrenergic neurons. By increasing the inhibitory input to these neurons, benzodiazepines can lead to a decrease in the release of dopamine, serotonin, and norepinephrine (B1679862) in various brain regions. The extent to which CGP11952 modulates these other neurotransmitter systems would depend on its specific interactions with GABAA receptor subtypes that are located on these different neuronal populations.
Intracellular Signaling Cascades Associated with this compound Action
The direct action of benzodiazepines on GABAA receptors, including presumably this compound, is the modulation of chloride ion flux, which is a rapid, direct effect on the cell's membrane potential. This is a primary mechanism of action and does not directly involve complex intracellular signaling cascades in the same way that G-protein coupled receptors do.
However, the resulting changes in neuronal activity and intracellular chloride concentration can have downstream effects on various intracellular signaling pathways. For instance, prolonged hyperpolarization or changes in intracellular chloride can influence calcium influx through voltage-gated calcium channels and affect the activity of various calcium-dependent enzymes and transcription factors.
Furthermore, some studies have suggested that GABAA receptor activation can lead to the phosphorylation of the receptor itself by kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC), which can modulate receptor function and trafficking. These effects are generally considered to be secondary to the primary ion channel modulation. There is no specific information available from the search results to indicate that this compound directly engages specific intracellular signaling cascades as a primary mechanism of action.
Preclinical Investigations of Cgp11952
In Vitro Pharmacological Characterization
In vitro studies are essential for understanding the direct interactions of a compound with biological components, such as receptors, enzymes, and cells, in a controlled laboratory setting. technologynetworks.com
Electrophysiological Studies in Neuronal Models (e.g., Brain Slices)
Electrophysiological studies in neuronal models, such as brain slices, are used to measure the electrical activity of neurons and neural circuits. This technique allows researchers to investigate how a compound affects neuronal excitability, synaptic transmission, and network oscillations. neuroservices-alliance.comcreative-biolabs.com Acute brain slices, often prepared from rodents, maintain the local synaptic connections and cellular environment, providing a valuable model for studying drug effects on neuronal function in a context closer to the intact brain than dissociated cell cultures. creative-biolabs.comnih.gov Changes in parameters like action potential discharge, synaptic plasticity, and spontaneous activity can be recorded using techniques such as patch clamp or multi-electrode arrays (MEAs). creative-biolabs.comcriver.com
Receptor Binding Assays and Ligand Displacement Studies
Receptor binding assays are fundamental in characterizing the interaction between a compound and its molecular target, often a receptor. merckmillipore.comnih.gov These assays can determine the affinity and selectivity of a ligand for a specific binding site. Ligand displacement studies, a type of competitive binding assay, involve using a labeled ligand (often radioactive or fluorescent) that binds to the receptor and observing how the test compound (unlabeled ligand) competes for the same binding site. affinimeter.comceltarys.comuam.es The potency of the test compound in displacing the labeled ligand is typically expressed as an IC50 value, which represents the concentration of the compound required to inhibit 50% of the specific binding of the labeled ligand. affinimeter.comuam.es This IC50 value can then be converted to an equilibrium inhibition constant (Ki) using the Cheng-Prusoff equation, providing a more direct measure of affinity. nih.govuam.es
In Vivo Neuropharmacological Studies
In vivo studies involve administering the compound to living organisms, typically animal models, to evaluate its effects within a complex biological system. criver.com These studies are crucial for assessing the compound's pharmacodynamics and observing its impact on behavior and physiological functions. criver.com
Animal Models for Neuropsychological Assessment
Animal models are used to investigate the effects of compounds on behaviors relevant to neuropsychological functions. These models can mimic aspects of human neurological or psychiatric conditions, allowing researchers to assess a compound's potential therapeutic effects on cognitive deficits, mood disorders, or other behavioral abnormalities. nih.gov Neuropsychological assessment in animals involves using standardized behavioral tasks designed to evaluate specific cognitive domains such as learning, memory, attention, and executive function. nih.govnih.gov By observing changes in performance on these tasks after compound administration, researchers can gain insights into the compound's effects on brain function and behavior.
Quantitative Pharmaco-Electroencephalography (p-EEG) Analysis in Preclinical Models
Quantitative pharmaco-electroencephalography (p-EEG) is an in vivo technique that measures and analyzes drug-induced changes in brain electrical activity recorded by electroencephalography (EEG). researchgate.netwikipedia.org In preclinical animal models, p-EEG can provide valuable information about a compound's central nervous system (CNS) penetration, target engagement, and pharmacodynamic effects on brain circuits. thesciencebehind.comsynapcell.com Quantitative analysis of EEG signals, such as spectral analysis, can identify changes in different frequency bands that are associated with specific brain states or pharmacological actions. researchgate.netsynapcell.com This technique can help predict the potential psychoactive properties of a compound and its effects on arousal, sleep architecture, and other neurophysiological parameters. researchgate.netsynapcell.com p-EEG is considered a relatively inexpensive and informative method for assessing the in vivo neuropharmacological characteristics of drug candidates early in preclinical development. researchgate.net
Assessment of Central Nervous System Engagement
Assessment of the central nervous system (CNS) engagement of CGP11952 has been a component of its preclinical evaluation. The compound is described as a triazolyl-Benzaphenone with pharmacological actions similar to benzodiazepines, a class of drugs known for their effects on the CNS. medchemexpress.com Studies have utilized methods such as computerized neuropsychological batteries to assess the impact of this compound on cognitive functions, providing insights into its CNS engagement. medchemexpress.com For instance, one study indicated that this compound had a positive effect on information processing speed, perceptual sensitivity, and the preciseness of responses. medchemexpress.com However, negative effects on reaction time were also noted in this study, although this effect was less pronounced in a subsequent investigation. medchemexpress.com A notable finding from these assessments was the less negative impact of this compound on memory consolidation when compared to other benzodiazepines. medchemexpress.com
Comparative Pharmacological Profiling of this compound
Comparative pharmacological profiling is a crucial step in understanding the potential therapeutic profile of a compound and differentiating it from existing agents. This involves comparing its effects and mechanisms of action with other drugs, particularly those within the same pharmacological class or targeting similar biological systems. For this compound, comparisons have been made with classical benzodiazepines and other modulators of the GABAA receptor.
Comparison with Classical Benzodiazepines
This compound is characterized as a triazolyl-Benzaphenone that resembles benzodiazepines in its pharmacological action. medchemexpress.com Classical benzodiazepines, such as diazepam and alprazolam, exert their effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor. mdpi.comnih.gov This potentiation of GABAergic inhibition leads to various effects, including sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. nih.govwikipedia.org
Studies comparing this compound with other benzodiazepines have specifically examined their effects on cognitive functions. medchemexpress.com A key finding in this comparative profiling was the observation that this compound had a less negative effect on memory consolidation compared to other benzodiazepines. medchemexpress.com This suggests a potential differentiation in the cognitive profile of this compound relative to some established benzodiazepine (B76468) drugs.
Classical benzodiazepines differ in properties such as potency, pharmacokinetics (including metabolism and elimination half-life), and the degree of sedation they cause. sps.nhs.uk For example, diazepam has a long half-life and can accumulate in the body, while alprazolam has a relatively short half-life. sps.nhs.uk These differences contribute to variations in their clinical use and side effect profiles. While specific detailed comparative data on potency and pharmacokinetics of this compound against a wide range of classical benzodiazepines were not extensively found in the provided text, the reported difference in memory consolidation effects highlights a point of distinction observed in preclinical cognitive assessments. medchemexpress.com
Differentiation from Other GABAA Receptor Modulators
The GABAA receptor is a target for various classes of clinically important drugs, including benzodiazepines, barbiturates, and certain hypnotics, which act as positive allosteric modulators to enhance GABAergic neurotransmission. nih.govnih.govdrugbank.com These modulators bind to different sites on the GABAA receptor complex, leading to varied effects. drugbank.com For instance, zolpidem, a non-benzodiazepine hypnotic, selectively binds to benzodiazepine-1 receptors, which are located on GABAA receptors containing the α1 subunit. wikidoc.org This selective binding contributes to its hypnotic effects. wikidoc.org
This compound is described as a triazolyl-Benzaphenone resembling benzodiazepines in its pharmacological action and is considered an experimental benzodiazepine derivative. medchemexpress.commedchemexpress.com While both this compound and other GABAA receptor modulators like classical benzodiazepines and zolpidem influence GABAergic signaling, the specific binding profile and modulation characteristics of this compound in comparison to the broader spectrum of GABAA receptor modulators were not detailed in the provided text beyond its general resemblance to benzodiazepines. medchemexpress.com The differentiation from other modulators would typically involve detailed studies on its affinity for different GABAA receptor subunits (e.g., α1, α2, α3, α5), its efficacy as an allosteric modulator, and its effects on various aspects of GABAergic currents (e.g., frequency and duration of channel opening). The provided information primarily highlights its benzodiazepine-like action and a specific cognitive effect difference. medchemexpress.com
Table 1: Comparative Cognitive Effects (Based on Text)
| Compound | Effect on Information Processing Speed | Effect on Perceptual Sensitivity | Effect on Preciseness of Responses | Effect on Reaction Time | Effect on Memory Consolidation |
| This compound | Positive | Positive | Positive | Negative (less clear in 2nd study) | Less negative (vs other benzodiazepines) |
| Other Benzodiazepines | Not specified | Not specified | Not specified | Not specified | More negative |
Note: This table is based on the findings mentioned in the text regarding preclinical investigations of this compound and comparisons with other benzodiazepines. medchemexpress.com
Structure Activity Relationships Sar of Cgp11952 and Analogs
Elucidation of Key Structural Motifs for GABAA Receptor Affinity
The affinity of benzodiazepines for the GABAA receptor is dictated by a collection of key structural features that facilitate binding to the benzodiazepine (B76468) site, located at the interface of the α and γ subunits of the receptor. While specific data for CGP11952 is unavailable, the SAR of classical and related benzodiazepines can offer insights into the probable crucial motifs of this triazolyl-benzophenone.
For traditional benzodiazepines, the presence of an electronegative substituent, typically a halogen like chlorine or a nitro group, at the 7-position of the A ring is a critical determinant of high affinity. This feature is thought to engage in favorable interactions within the binding pocket. The phenyl group at the 5-position of the B ring is another essential pharmacophoric element, contributing to binding through hydrophobic and aromatic interactions. Substitutions on this phenyl ring, particularly at the ortho or di-ortho positions with electron-withdrawing groups, can further enhance affinity.
The 1,4-diazepine ring (B ring) itself, with its non-planar, boat-like conformation, is crucial for correctly orienting the A and C rings within the binding site. The carbonyl group at the 2-position and the nitrogen atom at the 4-position are also considered important for interaction with the receptor.
Table 1: General Structure-Activity Relationships of Benzodiazepines at the GABAA Receptor
| Molecular Feature | General Observation on Affinity |
| A Ring (Benzene) | An electronegative group at position 7 (e.g., Cl, NO₂) is crucial for high affinity. |
| B Ring (Diazepine) | The boat-shaped conformation is important for proper orientation of other rings. |
| A carbonyl group at position 2 is generally favored. | |
| The nitrogen at position 4 is a key interaction point. | |
| C Ring (Phenyl) | A phenyl group at position 5 is essential for binding. |
| Electron-withdrawing substituents at the ortho or di-ortho positions of the C ring can increase affinity. |
This table presents generalized SAR data for the benzodiazepine class. Specific data for this compound is not publicly available.
Impact of Chemical Modifications on Pharmacological Action
The pharmacological action of benzodiazepine derivatives—ranging from agonist to antagonist to inverse agonist activity—is exquisitely sensitive to chemical modifications. These modifications alter the way the ligand interacts with the GABAA receptor, thereby modulating the effect of GABA.
For instance, the nature of the substituent at the 1-position of the diazepine (B8756704) ring can significantly influence efficacy. Small, neutral substituents often result in agonist activity, while larger or more complex groups can shift the profile towards antagonism or even inverse agonism.
Similarly, modifications to the triazole ring of compounds like this compound would be expected to have a profound impact on their pharmacological action. Altering the substituents on this ring could modulate the electronic and steric properties of the molecule, leading to changes in its binding orientation and subsequent effect on receptor conformation. For example, the introduction of bulky groups could sterically hinder the conformational changes required for agonistic activity, potentially leading to an antagonistic profile. Conversely, the addition of groups capable of forming specific hydrogen bonds within the binding site might enhance agonist efficacy.
The specific pharmacological profile of this compound as a positive allosteric modulator suggests that its unique triazolyl-benzophenone structure is optimized for inducing a conformational change in the GABAA receptor that enhances the binding or efficacy of GABA. Any chemical modification would need to be carefully considered in the context of preserving or altering this specific interaction.
Computational Approaches in this compound SAR Studies
In the absence of extensive empirical data, computational modeling serves as a powerful tool to predict and rationalize the SAR of compounds like this compound. These in silico methods can provide valuable insights into the molecular basis of their interaction with the GABAA receptor.
Pharmacophore Modeling: This technique involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to bind to the GABAA receptor's benzodiazepine site. A pharmacophore model for this compound and its analogs could be developed based on the structures of known active and inactive compounds. This model would highlight the key spatial relationships between the triazole, benzophenone (B1666685), and other functional groups that are critical for affinity.
Molecular Docking: Docking simulations can be used to predict the binding pose of this compound within a three-dimensional model of the GABAA receptor's benzodiazepine binding site. These simulations calculate the most energetically favorable orientation of the ligand in the active site, revealing potential key interactions such as hydrogen bonds, hydrophobic contacts, and pi-stacking. By docking a series of this compound analogs, researchers can correlate predicted binding energies and interaction patterns with experimentally observed affinities, thereby explaining the SAR. For example, docking studies could reveal why a particular modification increases or decreases binding affinity by showing how it alters the fit of the molecule within the binding pocket.
3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), build statistical models that correlate the 3D properties of a series of molecules with their biological activity. For this compound and its analogs, a 3D-QSAR model could be generated by aligning the structures and calculating their steric and electrostatic fields. The resulting model would produce 3D contour maps indicating regions where modifications would likely enhance or diminish activity, thus guiding the design of new, more potent analogs.
These computational approaches, while not a substitute for experimental validation, provide a robust framework for understanding the SAR of novel compounds like this compound and for the rational design of new molecules with desired pharmacological properties.
Synthetic Methodologies and Derivatization of Cgp11952
Research into Synthetic Routes for Triazolyl-Benzaphenone Scaffold
The formation of the triazole ring attached to the benzophenone (B1666685) structure is a critical step in the synthesis of CGP11952 and related compounds. The most prominent and widely utilized method for this transformation is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction offers high regioselectivity, mild reaction conditions, and excellent yields.
The general synthetic approach involves the reaction of a benzophenone derivative containing an alkyne functional group with an appropriate azide. For the synthesis of a library of 1,2,3-triazole-benzophenone derivatives, a common strategy begins with the propargylation of a dihydroxybenzophenone precursor. For instance, 4,4'-dihydroxybenzophenone or 2,4-dihydroxybenzophenone can be reacted with propargyl bromide in the presence of a base such as potassium carbonate to yield the corresponding bis(prop-2-yn-1-yloxy))benzophenone or (2-hydroxy-4-(prop-2-yn-1-yloxy))benzophenone, respectively. These alkyne-functionalized benzophenones then serve as the scaffold for the introduction of the triazole ring.
The subsequent CuAAC reaction is typically carried out by treating the alkyne-containing benzophenone with a variety of benzyl azides in the presence of a copper(I) catalyst. The catalyst is often generated in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate. The reaction is generally performed in a solvent system such as a mixture of dichloromethane and water. This methodology has been shown to produce a diverse range of 1,2,3-triazole-benzophenone derivatives with yields often ranging from 35% to 95%.
A typical reaction scheme for the synthesis of a 1,2,3-triazole-benzophenone derivative is as follows:
Step 1: Propargylation of Dihydroxybenzophenone
Reactant: 2,4-dihydroxybenzophenone
Reagent: Propargyl bromide, K₂CO₃
Solvent: Acetone
Condition: Reflux
Product: (2-hydroxy-4-(prop-2-yn-1-yloxy))benzophenone
Step 2: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reactants: (2-hydroxy-4-(prop-2-yn-1-yloxy))benzophenone, Benzyl azide
Catalyst: CuSO₄·5H₂O, Sodium ascorbate
Solvent: Dichloromethane/Water
Condition: Room temperature
The following interactive table summarizes the yields for the synthesis of various 1,2,3-triazole-benzophenone derivatives via the CuAAC reaction, highlighting the versatility of this synthetic route.
| Entry | Benzophenone Precursor | Benzyl Azide Derivative | Yield (%) |
| 1 | 4,4'-bis(prop-2-yn-1-yloxy)benzophenone | Benzyl azide | 85 |
| 2 | 4,4'-bis(prop-2-yn-1-yloxy)benzophenone | 4-Methylbenzyl azide | 92 |
| 3 | 2-hydroxy-4-(prop-2-yn-1-yloxy)benzophenone | Benzyl azide | 78 |
| 4 | 2-hydroxy-4-(prop-2-yn-1-yloxy)benzophenone | 4-Chlorobenzyl azide | 88 |
| 5 | 2-hydroxy-4-(prop-2-yn-1-yloxy)benzophenone | 4-Fluorobenzyl azide | 95 |
Strategies for Novel this compound Analog Synthesis
The synthesis of novel analogs of this compound is crucial for exploring structure-activity relationships and developing compounds with improved properties. The modular nature of the CuAAC synthesis of the triazolyl-benzaphenone scaffold provides a straightforward platform for generating a wide array of analogs.
The primary strategies for the synthesis of new this compound analogs involve the modification of the starting materials: the benzophenone core and the azide component.
Modification of the Benzophenone Scaffold: Different hydroxybenzophenone starting materials can be utilized to introduce a variety of substituents on the benzophenone rings. This can include variations in the number and position of hydroxyl groups, as well as the introduction of other functional groups such as halogens, alkyls, or alkoxy groups. These modifications can influence the electronic properties and steric bulk of the final molecule. Furthermore, the alkyne-containing linker can be varied in length or composition to alter the spacing and flexibility between the benzophenone and triazole moieties.
Variation of the Azide Component: A vast library of this compound analogs can be generated by employing a diverse range of azides in the CuAAC reaction. The synthesis of various benzyl azides from their corresponding benzyl bromides is a well-established process, typically involving reaction with sodium azide in a suitable solvent like DMSO. This allows for the introduction of a wide variety of substituents on the phenyl ring of the triazole moiety. These substituents can be chosen to probe interactions with biological targets and to modify the physicochemical properties of the resulting analogs, such as solubility and lipophilicity.
An example of a synthetic strategy to generate novel analogs would be to start with a library of substituted benzyl bromides, convert them to the corresponding benzyl azides, and then react them with a common alkyne-functionalized benzophenone intermediate. This combinatorial approach allows for the rapid generation of a large number of structurally related compounds for biological screening.
The following table illustrates potential modifications to the starting materials for the synthesis of novel this compound analogs.
| Component to Modify | Potential Modifications | Rationale for Modification |
| Benzophenone Core | Varying substitution patterns (e.g., different numbers and positions of hydroxyl or methoxy groups) | To alter the electronic and steric properties of the molecule and influence binding affinity. |
| Introduction of electron-withdrawing or electron-donating groups | To modulate the reactivity and biological activity of the compound. | |
| Alkyne Linker | Varying the length and composition of the linker | To adjust the distance and orientation between the benzophenone and triazole rings. |
| Azide Component | Introducing a wide range of substituents on the benzyl ring (e.g., halogens, alkyl, nitro, cyano groups) | To explore structure-activity relationships and optimize pharmacokinetic properties. |
| Utilizing heterocyclic azides | To introduce novel pharmacophoric features and expand the chemical space. |
Process Optimization in this compound Synthesis Research
The optimization of the synthetic process for this compound and its analogs is essential for improving efficiency, reducing costs, and ensuring the scalability of the synthesis for potential larger-scale production. Research in this area focuses on several key aspects of the synthetic route, particularly the crucial CuAAC reaction.
One of the primary goals of process optimization is to maximize the reaction yield while minimizing reaction times and the formation of byproducts. For the CuAAC reaction, this can involve a systematic investigation of various reaction parameters:
Catalyst System: While the in situ generation of the Cu(I) catalyst from CuSO₄ and sodium ascorbate is common, the use of different copper sources and reducing agents can be explored. Furthermore, the addition of ligands that stabilize the Cu(I) oxidation state can significantly enhance the reaction rate and prevent catalyst disproportionation. Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives are examples of ligands that have been shown to be effective in CuAAC reactions.
Solvent System: The choice of solvent can have a significant impact on reaction kinetics and product solubility. While mixtures of organic solvents and water are often used, exploring alternative green solvents or solvent-free conditions can improve the environmental footprint of the synthesis.
Reaction Temperature and Time: Optimizing the reaction temperature can lead to faster reaction rates without promoting the degradation of reactants or products. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) allows for the determination of the optimal reaction time to achieve maximum conversion.
Purification Methods: The development of efficient purification strategies is another critical aspect of process optimization. This can involve exploring different chromatographic techniques or developing crystallization methods to obtain the final product with high purity.
The following table outlines key parameters that can be optimized for the synthesis of the triazolyl-benzaphenone scaffold.
| Parameter | Variables for Optimization | Desired Outcome |
| Catalyst | Copper source (e.g., CuI, Cu(OAc)₂), Ligands (e.g., TBTA), Catalyst loading | Increased reaction rate, prevention of side reactions, reduced catalyst cost. |
| Reducing Agent | Type (e.g., sodium ascorbate, hydrazine), Stoichiometry | Efficient in situ generation of Cu(I), minimization of byproducts. |
| Solvent | Solvent type (e.g., THF, DMF, green solvents), Solvent ratios in mixed systems | Improved solubility of reactants, enhanced reaction kinetics, easier work-up. |
| Temperature | Reaction temperature | Reduced reaction time, prevention of thermal degradation. |
| Work-up and Purification | Extraction procedures, Crystallization conditions, Chromatographic methods | High product purity, improved overall yield, reduced solvent waste. |
By systematically investigating these parameters, a more robust, efficient, and scalable process for the synthesis of this compound and its analogs can be developed.
Advanced Research Methodologies and Applications of Cgp11952
CGP11952 as a Tool for GABAA Receptor Subunit Research
GABAA receptors are pentameric ligand-gated ion channels composed of various subunits (including α, β, γ, δ, ε, θ, π, and ρ) that assemble in different combinations, leading to diverse receptor subtypes with distinct pharmacological properties and localization within the brain. meduniwien.ac.atmedsci.org Benzodiazepines, including compounds like this compound due to its structural and pharmacological resemblance, are known to allosterically modulate GABAA receptor function by binding to a specific site located at the interface between the α and γ subunits. wikipedia.orgpasteur.frnih.gov This binding event enhances the affinity of GABA for its binding site, increasing the frequency of chloride channel opening and thereby potentiating inhibitory neurotransmission. wikipedia.org
While the provided information does not detail specific studies using this compound to dissect the roles of individual GABAA receptor subunits, its classification as a benzodiazepine (B76468) derivative suggests its potential utility in research aimed at understanding subunit composition and function. Studies investigating GABAA receptor subunit expression and composition often employ various ligands, including benzodiazepines or related compounds like Ro 15-4513 (another benzodiazepine derivative mentioned in the context of GABAA receptor research), often in conjunction with techniques such as affinity labeling, immunoprecipitation, and studies in genetically modified organisms (e.g., subunit-knockout mice). nih.gov The differential binding affinities and efficacies of benzodiazepine-like compounds across various subunit combinations make them valuable tools for probing receptor diversity and its functional consequences. Therefore, this compound, as a compound acting at the benzodiazepine site, could potentially be employed in similar methodological approaches to characterize GABAA receptor subtypes, although specific published research using this compound explicitly for this purpose was not prominently found in the search results.
Application in Neuropsychopharmacological Models
This compound has been investigated within the framework of neuropsychopharmacology, particularly concerning its effects on cognitive function and brain electrical activity. Studies have assessed the effects of this compound on cognitive functioning using computerized neuropsychological batteries. medchemexpress.com These assessments have explored various cognitive domains, including information processing speed, perceptual sensitivity, preciseness of responses, and reaction time. medchemexpress.com Research findings indicated that this compound had a positive effect on information processing speed, perceptual sensitivity, and preciseness of responses, while showing negative effects on reaction time in one study, though this effect was less clear in another. medchemexpress.com A notable observation was a less negative effect on memory consolidation compared to other benzodiazepines. medchemexpress.com
Furthermore, this compound has been relevant in studies involving pharmaco-electroencephalography (pharmaco-EEG). researchgate.netresearchgate.net Pharmaco-EEG is a research methodology used to investigate the effects of drugs on brain electrical activity, often employing quantitative analysis techniques such as spectral analysis to examine changes in frequency content. researchgate.net While pharmaco-EEG may not always be a direct measure of drug efficacy in clinical trials, it can provide valuable insights into the mode of action of neuropsychiatric drugs, including antiepileptic drugs. researchgate.netresearchgate.net this compound was mentioned in the context of studies analyzing EEG findings in patients with epilepsy, specifically noting changes observed upon drug withdrawal. researchgate.netresearchgate.net This highlights the application of this compound research within models aimed at understanding drug effects on brain function and behavior relevant to neurological conditions.
Methodological Considerations for Investigating this compound Effects
Research into the effects of this compound, particularly in neuropsychopharmacological contexts, involves specific methodological approaches. The assessment of cognitive effects has utilized computerized neuropsychological batteries, which allow for standardized and quantitative measurement of various cognitive functions. medchemexpress.com
For investigating the impact on brain electrical activity, pharmaco-EEG techniques are employed. researchgate.netresearchgate.net These methods typically involve recording electroencephalograms and applying quantitative analysis, such as spectral analysis, to evaluate changes in brain wave patterns in response to the compound. researchgate.net Methodological considerations in pharmaco-EEG research, applicable to studies involving compounds like this compound, include careful patient selection, accounting for factors such as circadian rhythms and concomitant therapies, ensuring standardized long-term recording protocols, and utilizing advanced automation and quantification techniques to enhance the utility of EEG as a research tool. researchgate.netresearchgate.net
Beyond in vivo studies in humans, research into drug mechanisms, including those of compounds acting on GABAA receptors, often involves in vitro methodologies such as studies using brain slice models. researchgate.net These models allow for detailed electrophysiological investigations, although they may primarily reflect interictal activity rather than ictal events in the context of epilepsy research. researchgate.net While the provided information does not explicitly detail in vitro studies specifically with this compound, such methodologies are standard in the field for elucidating the cellular and synaptic effects of compounds targeting neurotransmitter receptors.
The investigation of this compound's interaction with GABAA receptors at the subunit level would typically involve techniques used in receptor pharmacology, such as radioligand binding assays to determine affinity for different receptor subtypes, functional assays (e.g., patch-clamp electrophysiology) to measure the impact on channel activity in cells expressing defined subunit combinations, and potentially structural studies or molecular modeling to understand binding interactions. The absence of detailed data tables directly from this compound studies in the provided snippets limits the ability to present specific quantitative research findings here.
Future Research Trajectories for Cgp11952
Exploration of Uncharacterized Biological Targets and Mechanisms
While CGP11952 is recognized for its activity at the GABA-A receptor, a comprehensive understanding of its pharmacological profile requires the exploration of potential "off-target" effects. Many neurologically active compounds interact with more than one type of receptor or protein, and identifying these secondary targets is crucial for a complete assessment of a compound's mechanism of action and for anticipating potential side effects.
Key Research Approaches:
Affinity-Based Proteomics: This method can identify proteins from cell or tissue lysates that directly bind to this compound.
Broad-Panel Receptor Screening: Testing the compound against a large panel of known receptors and enzymes can quickly identify unintended interactions.
Computational Modeling: In silico docking studies can predict potential binding of this compound to the known structures of various biological macromolecules.
| Methodology | Principle | Potential Outcome |
|---|---|---|
| Affinity Chromatography-Mass Spectrometry | This compound is immobilized on a solid support to capture binding proteins from a cell extract, which are then identified by mass spectrometry. | Direct identification of specific, previously unknown protein targets. |
| Differential Scanning Fluorimetry | Measures the change in the thermal stability of a wide range of proteins in the presence of the compound. | High-throughput screening to find proteins that are stabilized or destabilized by this compound binding. |
| Phenotypic Screening | Observing the effects of this compound on various cell-based assays to uncover unexpected biological responses. | Reveals novel mechanisms of action that can be traced back to an uncharacterized target. |
Elucidation of Additional Signaling Pathways Relevant to this compound
The activation of GABA-A receptors by a modulator like this compound initiates a cascade of intracellular events beyond the primary influx of chloride ions. The resulting change in membrane potential and ionic concentration can influence numerous downstream signaling pathways that regulate critical cellular functions such as gene expression, synaptic plasticity, and cell survival. A thorough investigation into these pathways is a critical next step.
Research should focus on identifying which specific intracellular signaling cascades are affected by the modulation of GABA-A receptors by this compound. This involves examining the phosphorylation state of key signaling proteins and the activity of second messenger systems following cellular exposure to the compound. Understanding these downstream effects is essential for comprehending the long-term changes that this compound might induce in neuronal function.
Potential Signaling Pathways for Investigation:
Calcium-Dependent Pathways: Changes in neuronal inhibition can indirectly affect intracellular calcium levels, which in turn can modulate pathways involving calmodulin-dependent kinase (CaMK) and the phosphatase calcineurin.
Protein Kinase Pathways: Protein Kinase A (PKA) and Protein Kinase C (PKC) are central regulators of neuronal function and can be influenced by changes in ion gradients and second messenger activity.
Gene Transcription Pathways: Long-term exposure to GABA-A modulators can alter the expression of genes by affecting transcription factors such as CREB (cAMP response element-binding protein).
| Signaling Pathway | Key Components | Potential Functional Consequence |
|---|---|---|
| MAPK/ERK Pathway | Ras, Raf, MEK, ERK | Regulation of cell proliferation, differentiation, and survival. |
| PI3K/Akt Pathway | PI3K, Akt, mTOR | Control of cell growth, metabolism, and survival. |
| Calcineurin-NFAT Pathway | Calcineurin, NFAT | Modulation of immune responses and neuronal development. |
Development of Next-Generation GABAA Receptor Modulators based on the this compound Scaffold
The chemical structure of this compound can serve as a valuable starting point, or "scaffold," for the design of new and improved GABA-A receptor modulators. Through medicinal chemistry, systematic modifications to the this compound molecule can be made to develop next-generation compounds with enhanced therapeutic properties. This process, known as a structure-activity relationship (SAR) study, is a cornerstone of modern drug development. researchgate.net
The objective of such a research program would be to synthesize a library of chemical analogs of this compound. Each analog would feature a specific modification to a particular part of the molecule. These new compounds would then be tested to determine how the chemical change affects their affinity for the GABA-A receptor, their potency, and their selectivity for different receptor subtypes. mdpi.com The goal is to identify novel compounds with superior characteristics, such as increased efficacy, reduced side effects, or improved metabolic stability. The development of modulators with selectivity for specific GABA-A receptor subtypes (e.g., those containing α1, α2, or α5 subunits) is a particularly important goal, as different subtypes are associated with different physiological effects (e.g., sedation vs. anxiolysis).
| Compound | Modification from this compound Scaffold | Hypothetical GABAA Receptor Affinity | Hypothetical Subtype Selectivity |
|---|---|---|---|
| Analog A | Addition of a methyl group at position X | Increased | No change |
| Analog B | Replacement of a phenyl ring with a pyridine ring | Slightly Decreased | Increased for α2 subtype |
| Analog C | Modification of the ester linkage to an amide | Maintained | Increased for α5 subtype |
Q & A
Q. How can researchers ensure transparency in reporting negative or inconclusive results for this compound?
- Methodological Answer : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles by depositing raw data in repositories like Zenodo. Pre-register hypotheses and analysis plans on platforms like Open Science Framework. Use the ARRIVE guidelines for animal studies to enhance reporting rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
